molecular formula C20H22N2O2S B266947 N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Cat. No. B266947
M. Wt: 354.5 g/mol
InChI Key: ITFVFUULKMTVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, and its inhibition has been shown to be effective in treating B cell malignancies.

Mechanism of Action

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are important for B cell survival and proliferation. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine also induces apoptosis in B cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Mcl-1.
Biochemical and Physiological Effects:
N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to selectively inhibit BTK and have minimal off-target effects. It has also been shown to have good pharmacokinetic properties, including oral bioavailability and long half-life. In preclinical models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been well-tolerated and has shown anti-tumor activity at doses that are achievable in humans.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine is its selectivity for BTK, which makes it a useful tool for studying B cell signaling pathways. However, its potency and efficacy may vary depending on the cell type and context, and it may not be effective in all B cell malignancies. Another limitation is the lack of clinical data on its safety and efficacy in humans, which may limit its translational potential.

Future Directions

For N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine include clinical trials in B cell malignancies, including CLL, MCL, and DLBCL. It may also be useful in combination with other anti-cancer agents, such as venetoclax and rituximab. Further studies are needed to understand its mechanism of action and potential off-target effects, as well as its efficacy in other B cell malignancies and in combination with other therapies.

Synthesis Methods

The synthesis of N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine involves the reaction of 3-ethoxy-2-(2-thienylmethoxy)benzaldehyde with 3-(pyridin-3-ylmethyl)aniline in the presence of a palladium catalyst and a base. The reaction proceeds through a Suzuki-Miyaura coupling reaction, and the product is obtained in good yield and purity.

Scientific Research Applications

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these models, N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has been shown to inhibit BTK signaling and induce apoptosis in B cells, leading to tumor regression. N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

properties

Product Name

N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[[3-ethoxy-2-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C20H22N2O2S/c1-2-23-19-9-3-7-17(14-22-13-16-6-4-10-21-12-16)20(19)24-15-18-8-5-11-25-18/h3-12,22H,2,13-15H2,1H3

InChI Key

ITFVFUULKMTVSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CS2)CNCC3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.